molecular formula C10H10BrNO2 B13624268 4-(3-Bromophenyl)morpholin-3-one

4-(3-Bromophenyl)morpholin-3-one

Cat. No.: B13624268
M. Wt: 256.10 g/mol
InChI Key: SFTMYLIZKXVVBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromophenyl)morpholin-3-one is an organic compound with the molecular formula C10H10BrNO2. It is a derivative of morpholine, where a bromophenyl group is attached to the nitrogen atom of the morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)morpholin-3-one typically involves the reaction of 3-bromophenylamine with morpholine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 3-bromophenylamine is reacted with morpholine in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)morpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholinones .

Scientific Research Applications

4-(3-Bromophenyl)morpholin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)morpholin-3-one involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The morpholine ring provides a scaffold that enhances the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Bromophenyl)morpholin-3-one is unique due to the specific positioning of the bromine atom, which influences its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

4-(3-bromophenyl)morpholin-3-one

InChI

InChI=1S/C10H10BrNO2/c11-8-2-1-3-9(6-8)12-4-5-14-7-10(12)13/h1-3,6H,4-5,7H2

InChI Key

SFTMYLIZKXVVBC-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.